msADP - 118790-66-2

msADP

Catalog Number: EVT-1172669
CAS Number: 118790-66-2
Molecular Formula: C10H17N3O10P2
Molecular Weight: 401.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Molecularly, msADP, or methylsulfonyladenosine diphosphate, is a derivative of adenosine diphosphate (ADP) modified by the addition of a methylsulfonyl group. It belongs to the class of nucleotide derivatives, which play crucial roles in cellular metabolism and signaling pathways. The compound is particularly relevant in biochemistry and molecular biology due to its potential applications in studying metabolic processes and as a biochemical tool.

Synthesis Analysis

The synthesis of msADP can be achieved through various methods, primarily involving the modification of adenosine diphosphate. One common approach is the use of methylsulfonyl chloride in the presence of a base to facilitate the nucleophilic substitution on the adenosine moiety. The reaction conditions typically include:

  • Reagents: Adenosine diphosphate, methylsulfonyl chloride, and a base (e.g., triethylamine).
  • Solvent: Anhydrous dimethylformamide or similar polar aprotic solvents.
  • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to enhance yields.
  • Yield: Optimizing reaction time and conditions can yield msADP in moderate to high purity.

This synthetic route allows for the selective introduction of the methylsulfonyl group while preserving the integrity of the adenosine diphosphate structure.

Molecular Structure Analysis

The molecular structure of msADP consists of an adenosine backbone with two phosphate groups attached (diphosphate), along with a methylsulfonyl substituent. Key structural features include:

  • Adenosine Backbone: Comprising a ribose sugar linked to an adenine base.
  • Phosphate Groups: The diphosphate moiety consists of two phosphate groups connected by phosphoanhydride bonds.
  • Methylsulfonyl Group: This group is attached to the ribose sugar, influencing the compound's biochemical properties.
Chemical Reactions Analysis

msADP participates in various biochemical reactions typical for nucleotide derivatives. These reactions include:

  • Phosphorylation: msADP can act as a substrate for kinases, leading to the formation of higher-energy nucleotides such as ATP.
  • Hydrolysis: The diphosphate bond can undergo hydrolysis, releasing energy that can be harnessed for cellular processes.
  • Enzymatic Reactions: It may serve as an allosteric regulator or cofactor in specific enzyme-catalyzed reactions.

The kinetics and thermodynamics of these reactions can be studied using techniques such as spectrophotometry and chromatography.

Mechanism of Action

The mechanism of action for msADP primarily revolves around its role as a substrate in enzymatic pathways. Upon phosphorylation, msADP can convert into ATP, thus participating in energy transfer within cells. The presence of the methylsulfonyl group may also modulate enzyme activity or influence binding affinity with other biomolecules.

Experimental studies often utilize kinetic assays to measure how msADP affects enzyme activity compared to standard substrates like ADP. These studies provide insights into its potential regulatory roles in metabolic pathways.

Physical and Chemical Properties Analysis

msADP exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar nature, facilitating its use in biological systems.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Spectroscopic Properties: Characteristic absorption peaks can be observed in UV-visible spectroscopy, aiding in its detection and quantification.

These properties are essential for understanding how msADP behaves in biological systems and how it can be utilized experimentally.

Applications

The applications of msADP are diverse, particularly within biochemical research:

  • Biochemical Assays: Used as a substrate or inhibitor in enzyme assays to study metabolic pathways.
  • Cellular Signaling Studies: Investigated for its role in signal transduction pathways involving nucleotide signaling.
  • Drug Development: Potentially serves as a lead compound for developing therapeutics targeting nucleotide metabolism.
Introduction to MSADP

Definition and Scope of Multiple Sclerosis Adult Day Programs in Chronic Disease Management

Multiple Sclerosis Adult Day Programs represent a specialized model of non-residential, community-based care designed to deliver structured therapeutic, rehabilitative, and social support services for individuals with multiple sclerosis. These programs operate within a comprehensive chronic disease management framework targeting seven core objectives: preventing complications through proactive monitoring, encouraging healthy lifestyles via tailored interventions, improving quality of life through psychosocial support, continuous condition assessment, medication efficacy management, symptom control, and ensuring access to integrated healthcare services [1]. Unlike generic adult day health services, these programs incorporate neurological rehabilitation specialists, urology consultants, and assistive technology experts to address disease-specific challenges such as mobility impairment, neurogenic bladder dysfunction, and cognitive fluctuations [6].

The operational scope encompasses interdisciplinary care coordination where neurologists, physical therapists, occupational therapists, and social workers collaboratively develop individualized care plans. This model aligns with the Chronic Care Model’s emphasis on productive patient-provider interactions supported by multidisciplinary teams [6]. Services typically include physiotherapy to maintain ambulatory function, cognitive behavioral therapy for emotional adjustment, and caregiver education programs to enhance home-based management capabilities. Evidence from European disease management programs demonstrates that such integrated approaches reduce hospital readmissions by 26% and significantly mitigate depression and anxiety among participants [9].

Table 1: Core Components of Multiple Sclerosis Adult Day Programs

ComponentClinical ObjectivesChronic Disease Management Alignment
Physical RehabilitationMaintain mobility; Prevent contracturesGoal-oriented functional preservation [6]
Psychosocial SupportAddress depression; Facilitate social reintegrationQuality of life enhancement [1]
Medication ManagementOptimize DMT efficacy; Monitor adverse effectsEvidence-based treatment protocols [1]
Caregiver TrainingDevelop symptom response skills; Reduce caregiver strainFamily-centered care framework [6]

Historical Evolution of Adult Day Programs in Neurological Care

The conceptual foundations of adult day programs emerged from respiratory care units developed during the 1940–1950s poliomyelitis epidemics. The 1952 Copenhagen outbreak catalyzed innovations in positive-pressure ventilation, demonstrating that dedicated respiratory units staffed by multidisciplinary teams could reduce mortality by 55% [2]. This established the precedent for condition-specific specialized care environments. During the 1960–1970s, coronary care units validated continuous physiological monitoring protocols, while stroke units in the 1980–1990s demonstrated that integrated rehabilitation pathways improved functional outcomes in cerebrovascular disease [2]. These developments converged to inform neuro-specific day programs.

Multiple Sclerosis Adult Day Programs evolved distinctly in response to three key shifts: First, the 1996 Chronic Care Model formalized systematic support for patient self-management and interdisciplinary collaboration. Second, prospective studies in multiple system atrophy (1995–2015) quantified progression rates using unified metrics (Unified Multiple System Atrophy Rating Scale), establishing standardized neurological disability benchmarks essential for program evaluation. Third, neurocritical care specialization emerging in the 1980s demonstrated that neuro-specific units produced superior outcomes to general rehabilitation, justifying disease-focused programming [2] [7]. Contemporary models integrate these historical advances through protocol-driven neurological assessments, personalized rehabilitation plans, and structured caregiver engagement—core elements absent from earlier generic adult day health services.

Table 2: Milestones in Neurological Care Influencing Adult Day Program Development

EraInnovationContribution to Program Model
1940s–1950sPolio respiratory units (Copenhagen)Established multidisciplinary team coordination
1960s–1970sCoronary care monitoring protocolsIntroduced continuous physiological assessment
1980s–1990sStroke rehabilitation units (Sweden)Demonstrated functional gains from integration
2000s–PresentNeurocritical care specializationValidated disease-specific outcome improvement

Epidemiological Relevance of Multiple Sclerosis and Caregiver Burden

The rising global prevalence of multiple sclerosis—exceeding 2.2 million cases worldwide—establishes the population-level significance of Multiple Sclerosis Adult Day Programs. Egyptian epidemiological studies document country-specific burdens exceeding 59,671 cases, with 46-58% of patients requiring informal caregiving due to progressive disability [8]. Longitudinal data from multiple system atrophy cohorts reveal median survival durations of 9.8 years post-diagnosis, during which 80% develop severe autonomic dysfunction necessitating daily living assistance [4] [7]. This creates substantial dependency: Caregivers provide approximately 6.5 daily hours of assistance with mobility, bladder management, and medication administration, culminating in 79 weekly care hours among female caregivers in Mexico [3].

The caregiver burden manifests through multidimensional strain metrics:

  • Physical: 68% of caregivers exhibit pathological anxiety per Hospital Anxiety and Depression Scale scores, while 44% meet clinical depression thresholds [3] [8]
  • Economic: 40% report employment disruption through absenteeism, with 24% reducing work hours or exiting the workforce entirely [5]
  • Psychometric: Caregiver Strain Index assessments show 23.6% experience high strain levels, particularly those assisting patients with Expanded Disability Status Scale scores ≥5.0 [5]

Program participation demonstrably moderates these burdens. Structured respite components correlate with 15–30% reductions in Zarit Burden Interview scores, while targeted training in symptom management lowers objective care time by 11.7 hours weekly [3] [6]. Crucially, Multiple Sclerosis Adult Day Programs address epidemiological realities by accommodating younger-onset patients (20–40 years) who experience employment discontinuation and require vocational rehabilitation—a service gap in geriatric-focused models [8].

Table 3: Caregiver Burden Metrics in Multiple Sclerosis

Burden DomainMetricPrevalenceProgram Impact
Physical HealthPathological anxiety (HADS)68% of caregivers30% reduction through respite
Economic ImpactWorkforce attrition24% of caregiversMaintain employment continuity
PsychosocialHigh strain (Caregiver Strain Index ≥7)23.6% of caregivers15% score reduction
TemporalWeekly care hours (female caregivers)79 hours11.7-hour reduction post-training

Properties

CAS Number

118790-66-2

Product Name

msADP

IUPAC Name

[5-[(6-aminopyrimidin-4-yl)methyl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H17N3O10P2

Molecular Weight

401.2 g/mol

InChI

InChI=1S/C10H17N3O10P2/c11-8-2-5(12-4-13-8)1-6-9(14)10(15)7(22-6)3-21-25(19,20)23-24(16,17)18/h2,4,6-7,9-10,14-15H,1,3H2,(H,19,20)(H2,11,12,13)(H2,16,17,18)

InChI Key

AFRPZTUILYHHGY-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Synonyms

6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate
6-(ribofuranosylmethyl)-4-pyrimidinamine-5'-diphosphate, (beta-anomer)
msADP

Canonical SMILES

C1=C(N=CN=C1N)CC2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.